(Cyano(hydroxy)methyl)phosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H4NO4P |
|---|---|
Molecular Weight |
137.03 g/mol |
IUPAC Name |
[cyano(hydroxy)methyl]phosphonic acid |
InChI |
InChI=1S/C2H4NO4P/c3-1-2(4)8(5,6)7/h2,4H,(H2,5,6,7) |
InChI Key |
AJOBTOBDRQHEBJ-UHFFFAOYSA-N |
SMILES |
C(#N)C(O)P(=O)(O)O |
Canonical SMILES |
C(#N)C(O)P(=O)(O)O |
Synonyms |
(cyano(hydroxy)methyl)phosphonic acid cyanohydrin phosphonate |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Phosphonic Acid Moiety
The phosphonic acid group, -P(O)(OH)₂, is a dominant feature of the molecule, governing its acidity, solubility in polar solvents, and ability to coordinate with metal ions. Its reactivity is central to the derivatization of the phosphorus center.
The esterification of phosphonic acids, including (Cyano(hydroxy)methyl)phosphonic acid, is a fundamental transformation for modifying the properties of the parent compound, such as its solubility and biological activity. The reaction typically involves the conversion of the P-OH groups into P-OR groups through reaction with alcohols.
The mechanism of acid-catalyzed esterification of a phosphonic acid is analogous to the Fischer esterification of carboxylic acids. The process is initiated by the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. Subsequently, the alcohol acts as a nucleophile, attacking the phosphorus center. This is followed by proton transfer and the elimination of a water molecule to form the phosphonate (B1237965) ester. The reaction is reversible and can be driven to completion by removing water or using an excess of the alcohol.
The esterification can proceed in a stepwise manner to yield either a monoester or a diester, and the selectivity can often be controlled by the reaction conditions, such as temperature and the choice of esterifying agent. For instance, the use of orthoesters as alkoxy group donors has been shown to be effective for the selective mono- or diesterification of phosphonic acids, with temperature being a key factor in determining the product distribution.
Table 1: Influence of Temperature on the Selectivity of Esterification of Butylphosphonic Acid with Triethyl Orthoacetate.
| Temperature (°C) | Substrate Conversion (%) | Monoester Yield (%) | Diester Yield (%) |
|---|---|---|---|
| 30 | 97 | 92 | 5 |
| 40 | >99 | 94 | 6 |
| 50 | >99 | 87 | 13 |
| 60 | >99 | 73 | 27 |
| 70 | >99 | 29 | 66 |
| 80 | >99 | 21 | 79 |
| 90 | >99 | 1 | 96 |
| 100 | >99 | 0 | 95 |
Data sourced from a study on the selective esterification of phosphonic acids. The reaction was conducted with an excess of triethyl orthoacetate.
As a diprotic acid, the phosphonic acid moiety of this compound can readily undergo deprotonation in the presence of a base to form phosphonate salts. The general reactions are as follows:
RPO(OH)₂ + NaOH → H₂O + RPO(OH)(ONa) (monosodium phosphonate) RPO(OH)(ONa) + NaOH → H₂O + RPO(ONa)₂ (disodium phosphonate)
The three oxygen atoms of the phosphonic acid group can participate in coordination or iono-covalent bonds with metal ions. commonorganicchemistry.com This makes phosphonic acids effective chelating agents. commonorganicchemistry.com The introduction of an amine group into the molecule can further enhance the metal-binding capabilities of the phosphonate. The coordination properties of phosphonic acids have been utilized in the design of various materials, including metal-organic frameworks (MOFs) and coordination polymers. commonorganicchemistry.com
The conversion of phosphonate esters back to the free phosphonic acid is a crucial step in many synthetic routes, particularly when the ester group is used as a protecting group. This hydrolysis can be achieved under both acidic and basic conditions.
Acid-catalyzed hydrolysis is a widely used method, often employing concentrated hydrochloric acid at reflux. nih.gov The reaction proceeds in two consecutive steps, with the formation of a phosphonic acid monoester as an intermediate. nih.gov The mechanism involves a nucleophilic attack of a water molecule on the phosphorus atom of the P=O group. organic-chemistry.org Kinetic studies on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates have shown that the fission of the second P-O-C bond is the rate-determining step. commonorganicchemistry.com Electron-withdrawing substituents on the aromatic ring have been found to increase the rate of hydrolysis, while electron-releasing groups slow it down. nih.govmdpi.com
Table 2: Kinetic Data for the Acidic Hydrolysis of Dimethyl α-Hydroxy-Substituted-benzylphosphonates.
| Substituent | Reaction Time (h) | k₁ (h⁻¹) | k₂ (h⁻¹) |
|---|---|---|---|
| H | 6.5 | 2.64 | 0.60 |
| 4-NO₂ | 2.5 | 10.3 | 1.48 |
| 4-Cl | 5.5 | 3.55 | 0.74 |
| 4-F | 6.0 | 2.99 | 0.67 |
| 4-Me | 7.0 | 2.15 | 0.54 |
| 4-OMe | 7.5 | 1.89 | 0.49 |
Data from a kinetic study on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates. k₁ and k₂ are the pseudo-first-order rate constants for the first and second hydrolysis steps, respectively. nih.gov
An alternative mild method for the dealkylation of phosphonate esters involves the use of bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis. This two-step procedure, known as the McKenna method, is particularly useful for substrates that are sensitive to harsh acidic conditions. commonorganicchemistry.comnih.gov
Transformations of the Cyano Group
The cyano group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing a pathway to other important functional groups such as carboxylic acids and amines.
The cyano group can be hydrolyzed to a carboxylic acid group under both acidic and basic conditions. The reaction proceeds through an amide intermediate. byjus.comlibretexts.org
Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a dilute strong acid, such as hydrochloric acid. commonorganicchemistry.combyjus.com The reaction first produces an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. libretexts.org
R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺
Base-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong base, like sodium hydroxide, also leads to the formation of the carboxylate salt. commonorganicchemistry.combyjus.com Ammonia is typically evolved as a byproduct. To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org
R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃
Table 3: General Conditions for the Hydrolysis of Nitriles to Carboxylic Acids.
| Condition | Reagents | Temperature | Notes |
|---|---|---|---|
| Acidic | Dilute HCl or H₂SO₄ | Reflux | Yields the free carboxylic acid directly. commonorganicchemistry.com |
| Basic | Aqueous NaOH or KOH | Reflux | Initially forms the carboxylate salt; acidification is required to obtain the free acid. commonorganicchemistry.com |
The cyano group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂) using various reducing agents. This transformation is a key step in the synthesis of aminophosphonic acids, which are important analogues of amino acids. nih.gov
Catalytic Hydrogenation: This is a common and often economical method for the reduction of nitriles. wikipedia.org The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. commonorganicchemistry.comwikipedia.org To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com
R-C≡N + 2H₂ --(Catalyst)--> R-CH₂NH₂
Chemical Reduction: Stoichiometric reducing agents are also effective for the conversion of nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces nitriles. chemguide.co.ukchemistrysteps.com The reaction is typically carried out in an ethereal solvent, followed by an acidic workup. chemguide.co.uk Other useful reagents include borane complexes, such as borane-tetrahydrofuran (BH₃-THF). commonorganicchemistry.com
Table 4: Common Reagents for the Reduction of Nitriles to Primary Amines.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| H₂/Raney Nickel | Elevated temperature and pressure | Often used in industrial processes. Ammonia can be added to improve selectivity for the primary amine. commonorganicchemistry.com |
| H₂/Pd/C | Ambient or elevated temperature and pressure | A versatile and widely used catalyst. commonorganicchemistry.com |
| LiAlH₄ | Diethyl ether or THF, followed by aqueous/acidic workup | A very effective but non-selective reducing agent. chemguide.co.ukchemistrysteps.com |
| BH₃-THF | THF, often with heating | A useful alternative to LiAlH₄. commonorganicchemistry.com |
Nucleophilic Addition Reactions to the Nitrile
The nitrile group in this compound possesses an electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is analogous to that of other nitriles and can lead to the formation of various derivatives. The presence of the adjacent hydroxyl and phosphonic acid groups can influence the reactivity of the nitrile through electronic and steric effects.
Common nucleophilic addition reactions include:
Hydrolysis: In the presence of strong acids or bases, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. The complete hydrolysis of this compound would result in the formation of (Carboxy(hydroxy)methyl)phosphonic acid.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into (Aminomethyl(hydroxy)methyl)phosphonic acid.
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group, forming an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone.
Reactions Involving the Hydroxyl Group
The hydroxyl group is a key site of reactivity in this compound, participating in a variety of transformations typical for α-hydroxyphosphonates. nih.govdntb.gov.ua
The hydroxyl group can be readily converted into ether or ester functionalities through O-alkylation and O-acylation, respectively. nih.govdntb.gov.ua
O-Alkylation (Etherification): This process involves the reaction of the hydroxyl group with alkylating agents, such as alkyl halides, in the presence of a base. This results in the formation of α-alkoxyphosphonates.
O-Acylation (Esterification): Acylation is a common transformation for α-hydroxyphosphonates. mdpi.com It can be achieved using various acylating agents, including acyl chlorides, carboxylic anhydrides, and carboxylic acids under different conditions. mdpi.comnih.gov For instance, the reaction with acyl chlorides is often performed in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.comresearchgate.net The Mitsunobu reaction, which utilizes triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD), provides another effective method for esterification with carboxylic acids, proceeding with an inversion of stereochemistry. mdpi.comwikipedia.org
A summary of common acylation methods for α-hydroxyphosphonates is presented in the table below.
| Acylating Agent | Reagents/Conditions | Product | Yield Range |
| Acyl Chlorides | Triethylamine, Toluene, 25-80 °C | α-Acyloxyphosphonate | 69-97% |
| Carboxylic Anhydrides | Cu(OTf)₂, 25 °C | α-Acyloxyphosphonate | ~100% |
| Carboxylic Acids | 4,4′-Azopyridine, Triphenylphosphine, Acetonitrile (B52724), 80 °C (Mitsunobu Reaction) | α-Acyloxyphosphonate | 65-88% |
Data compiled from various studies on α-hydroxyphosphonates. mdpi.comnih.gov
The oxidation of the secondary alcohol in α-hydroxyphosphonates is a primary method for the synthesis of α-ketophosphonates. nih.govmdpi.com These products are valuable synthetic intermediates. semanticscholar.org A variety of oxidizing agents have been employed for this transformation, with a notable focus on metal-free options to ensure environmental compatibility. semanticscholar.orgarkat-usa.org
Dess-Martin periodinane (DMP) has been shown to be a highly efficient reagent for the oxidation of α-hydroxyphosphonates to α-ketophosphonates under mild, ambient conditions. arkat-usa.orgresearchgate.netwikipedia.org The reaction is typically fast and clean, providing excellent yields. arkat-usa.org Other common oxidizing agents include chromium-based reagents (e.g., CrO₃/Al₂O₃, pyridinium chlorochromate) and manganese compounds (e.g., KMnO₄). mdpi.comsemanticscholar.org Additionally, catalytic aerobic oxidation methods using chiral vanadyl(V) methoxides have been developed for highly enantioselective oxidations. nih.govacs.org
The table below summarizes various oxidizing agents used for the conversion of α-hydroxyphosphonates to α-ketophosphonates.
| Oxidizing Agent | Conditions | Yield Range |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Excellent |
| Chromium(III) oxide (CrO₃/Al₂O₃) | Solvent-free, Room Temperature | Up to 96% |
| Zinc Dichromate Trihydrate (ZnCr₂O₇·3H₂O) | Solvent-free, Room Temperature | Good to Excellent |
| Pyridinium Chlorochromate (PCC) | - | - |
| Potassium Permanganate (KMnO₄) | Dry Benzene or Solvent-free | - |
| Chiral Vanadyl(V) Methoxides | Aerobic, Room Temperature | - |
Data sourced from studies on the oxidation of various α-hydroxyphosphonates. mdpi.comarkat-usa.orgnih.gov
The simultaneous presence of a hydroxyl group and an α-proton in this compound allows for the possibility of dehydration reactions under certain conditions, which would lead to the formation of an unsaturated phosphonic acid derivative.
Furthermore, α-hydroxyphosphonates can undergo elimination reactions. A notable example is the base-catalyzed rearrangement of certain α-hydroxyphosphonates, which can involve an elimination step. For instance, the deamination of 1-aminoalkylphosphonic acids, which can be formed from α-hydroxyphosphonates, can lead to elimination products (vinylphosphonic acid derivatives) alongside substitution products. nih.gov The propensity for elimination versus other reaction pathways depends on the substrate structure and reaction conditions.
The hydroxyl group of α-hydroxyphosphonates can be replaced by other nucleophiles, such as halogens and amines, to yield α-substituted phosphonates. nih.govdntb.gov.uanih.gov
Halogenation: The hydroxyl group can be converted to a halogen. For example, treatment with thionyl chloride can introduce a chlorine atom, affording an α-chlorophosphonate. nih.gov
Amination: A particularly important reaction is the substitution of the hydroxyl group with an amine to form α-aminophosphonates. nih.gov This conversion can be achieved by reacting the α-hydroxyphosphonate with a primary or secondary amine. nih.gov This reaction is a viable alternative to the Kabachnik-Fields reaction for synthesizing α-aminophosphonates. core.ac.uk In some cases, this substitution is enhanced by a neighboring group effect from the phosphonate moiety. nih.govtandfonline.com
Intermolecular and Intramolecular Reaction Dynamics
This compound and its derivatives can participate in both intermolecular and intramolecular reactions, leading to more complex structures.
Intermolecular Reactions: Under specific conditions, α-hydroxyphosphonates can undergo intermolecular condensation reactions. For example, the reaction of dialkyl α-hydroxy-benzylphosphonates with dialkyl phosphites can lead to the formation of phosphorylated α-hydroxy derivatives. This reaction is thought to proceed through the attack of the hydroxyl group of one molecule on the trivalent tautomeric form of the phosphite (B83602).
Intramolecular Reactions (Phosphonate-Phosphate Rearrangement): A significant intramolecular reaction for α-hydroxyphosphonates bearing electron-withdrawing groups, such as a cyano group, is the phosphonate-phosphate rearrangement. nih.gov This base-catalyzed isomerization involves the migration of the phosphonyl group from the carbon to the oxygen atom, transforming the α-hydroxyphosphonate into a phosphate (B84403) ester. nih.govresearchgate.net The presence of the electron-withdrawing cyano group on the α-carbon is crucial for facilitating this rearrangement. nih.gov Studies have shown that this rearrangement proceeds with retention of the configuration at the phosphorus atom. nih.gov
Mechanistic Investigations of Key Transformations
The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the phosphonic acid, the hydroxyl group, and the cyano group. Mechanistic investigations into its transformations, while not extensively documented for this specific molecule, can be largely understood by drawing parallels with related and more thoroughly studied α-hydroxyphosphonates and cyanophosphonates. Key transformations include its formation, typically via a Pudovik-type reaction, and its decomposition or further reaction, which may involve hydrolysis of the cyano group or reactions at the phosphonic acid or hydroxyl moieties.
Kinetic Studies of Reaction Pathways
Detailed kinetic studies specifically on this compound are not widely available in peer-reviewed literature. However, the kinetics of the formation and hydrolysis of analogous phosphonate compounds provide a framework for understanding its reactivity.
The formation of α-hydroxyphosphonates, which is a common route to synthesizing compounds like this compound, often follows the Pudovik reaction. This reaction involves the nucleophilic addition of a phosphite to a carbonyl compound. The reaction rate is significantly influenced by the nature of the reactants and the presence of catalysts. For instance, in the synthesis of α-hydroxybenzylphosphonates, electron-withdrawing substituents on the benzaldehyde starting material have been shown to increase the reaction rate, while electron-donating groups slow it down. This suggests that the electrophilicity of the carbonyl carbon is a key factor in the rate-determining step. nih.gov
The hydrolysis of phosphonate esters to phosphonic acids is another key transformation. Kinetic studies on the acidic hydrolysis of α-hydroxybenzylphosphonates have shown that this process occurs in two consecutive pseudo-first-order steps. The cleavage of the second ester bond is typically the rate-determining step. nih.gov The rate of this hydrolysis is also influenced by the substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction. nih.gov
Below is a representative table illustrating the effect of substituents on the hydrolysis rate constants of dimethyl α-hydroxybenzylphosphonates, which can be considered analogous to the phosphonic acid moiety in the target compound.
| Substituent (Y) | k₁ (h⁻¹) | k₂ (h⁻¹) | Reaction Time (tᵣ, h) |
|---|---|---|---|
| H | 2.64 | 0.60 | 6.5 |
| 4-NO₂ | 5.18 | 1.24 | 4.5 |
| 4-Cl | 3.36 | 0.67 | 5.5 |
| 4-F | 3.45 | 0.70 | 5.5 |
| 4-CF₃ | 2.03 | 0.61 | 5.5 |
| 4-Me | 1.64 | 0.31 | 8.0 |
This data illustrates that electron-withdrawing groups (like NO₂) enhance the rate of hydrolysis, while electron-donating groups (like Me) decrease it. nih.gov
Elucidation of Transition States and Intermediates
The elucidation of transition states and intermediates in the reactions of this compound relies heavily on computational chemistry and mechanistic studies of analogous reactions.
For the Pudovik reaction, which would form the ester precursor to this compound, the mechanism is thought to involve the formation of a pentavalent phosphorus intermediate. acs.org Quantum chemical calculations on the triethylamine-catalyzed reaction of benzaldehyde with diethyl phosphite have suggested a mechanism involving a transition state where triethylamine facilitates proton transfer from the phosphite to the carbonyl oxygen. mdpi.comresearchgate.net The reaction proceeds through a concerted mechanism where the P-C bond is formed as the P-H bond is broken and the C=O bond is polarized.
In the hydrolysis of phosphonate esters, the mechanism can vary with pH. Under acidic conditions, the reaction likely proceeds via protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and facilitates nucleophilic attack by water. beilstein-journals.org For the hydrolysis of diphenyl phosphonates, a mechanism involving initial protonation followed by nucleophilic attack of water and subsequent elimination of a phenol (B47542) molecule has been proposed. A similar sequence would lead to the final phosphonic acid. beilstein-journals.org
Computational studies on the reaction of α-hydroxyphosphonates with dialkyl phosphites have identified a transition state for a concerted reaction where the hydroxyl group of the α-hydroxyphosphonate attacks the phosphorus atom of the trivalent tautomer of the phosphite. acs.org This suggests that under certain conditions, the hydroxyl group of this compound could participate in intramolecular or intermolecular reactions.
The presence of the cyano group introduces additional possibilities for intermediates. The hydrolysis of a nitrile typically proceeds through an amide intermediate. nih.gov Thus, the transformation of the cyano group in this compound to a carboxylic acid would likely involve a (amido(hydroxy)methyl)phosphonic acid intermediate.
Role of Solvent Effects and Reaction Environment
The solvent and reaction environment play a crucial role in the kinetics and mechanisms of transformations involving phosphonates. The polarity of the solvent can significantly influence reaction rates, particularly for reactions involving charged or polar intermediates and transition states.
In the hydrolysis of phosphonate esters, the use of co-solvents can have a pronounced effect. For example, the alkaline hydrolysis of diethyl alkylphosphonates has been studied in DMSO/H₂O mixtures. nih.gov The rate of hydrolysis of phosphate esters can be dramatically increased in dipolar aprotic solvents like DMSO compared to water. nih.govfrontiersin.org This is attributed to the desolvation of the nucleophile and the stabilization of the transition state in the aprotic solvent. However, for the hydrolysis of monoanions of phosphate monoesters, the rate can be slower in DMSO-water mixtures, suggesting a more complex interplay of solvent effects on different protonation states and reaction pathways. frontiersin.org
The choice of solvent can also influence the reaction mechanism itself. For instance, the reactions of the dianion of 2,4-dinitrophenyl phosphate are suggested to proceed via a dissociative mechanism involving a metaphosphate intermediate in acetonitrile, a pathway not observed in water. nih.gov
For the Pudovik reaction, solvent-free conditions have been explored as a green chemistry approach, with some reactions proceeding efficiently in the absence of a solvent. tandfonline.com When solvents are used, their polarity and ability to solvate the reactants and intermediates can affect the reaction rate and yield. The use of ionic liquids as both a catalyst and a solvent has also been investigated for the synthesis of α-hydroxyphosphonates, highlighting the role of the reaction medium in promoting the desired transformation.
The pH of the reaction medium is another critical factor, particularly for hydrolysis reactions. The rate of hydrolysis of phosphonate esters is often pH-dependent, with different mechanisms dominating in acidic, neutral, and basic conditions. nih.gov
The following table summarizes the general influence of solvent properties on key transformations of phosphonates.
| Transformation | Solvent Property | General Effect on Reaction Rate |
| Pudovik Reaction | Polarity | Can influence catalyst activity and reactant solubility. Nonpolar solvents have been shown to be effective in some catalyzed reactions. organic-chemistry.org |
| Protic vs. Aprotic | Protic solvents can potentially interfere with base catalysts. | |
| Phosphonate Hydrolysis | Polarity | Increased polarity generally favors reactions with charged transition states. |
| Protic vs. Aprotic | Dipolar aprotic solvents can significantly accelerate hydrolysis by desolvating the nucleophile. nih.govfrontiersin.org | |
| pH | Reaction rate is highly dependent on pH, with different mechanisms in acidic and basic media. nih.gov |
Derivative Chemistry and Functionalization Strategies
Synthesis of Alkyl and Aryl Esters of (Cyano(hydroxy)methyl)phosphonic Acid
The esterification of this compound presents a synthetic challenge due to the presence of multiple reactive sites: the two acidic protons of the phosphonic acid and the hydroxyl group. The selective formation of mono-, di-, and triesters requires careful control of reaction conditions and the use of specific esterifying agents.
Monofunctionalized Esters
The synthesis of monoalkyl and monoaryl esters of this compound can be achieved through several strategic approaches. One common method involves the partial hydrolysis of the corresponding diester. For instance, a dialkyl (cyano(hydroxy)methyl)phosphonate can be selectively dealkylated to yield the monoester. This is often accomplished by using nucleophilic reagents like sodium iodide in a suitable solvent or through controlled acid- or base-catalyzed hydrolysis.
Another approach involves the direct, selective esterification of the phosphonic acid. This can be challenging due to the comparable reactivity of the two P-OH groups. However, by employing bulky alcohols or sterically hindered esterifying agents, a degree of selectivity for mono-esterification can be achieved. A patented method for synthesizing phosphonic acid monoesters involves the condensation of a methyl phosphonate (B1237965) with an alcohol, followed by selective demethylation using agents like trimethylsilyl (B98337) bromide (TMSBr) researchgate.net. While this method is described for general phosphonates, it could potentially be adapted for this compound, provided the α-hydroxyl group is appropriately protected.
Diesters and Triesters
The formation of dialkyl and diaryl esters of this compound is more straightforward. Standard esterification methods, such as the reaction of the phosphonic acid with an excess of alcohol in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide, DCC) or an acid catalyst, can lead to the formation of the diester. The reaction of the corresponding phosphonic dichloride (prepared by treating the acid with a chlorinating agent like thionyl chloride) with two equivalents of an alcohol or phenol (B47542) also yields the desired diester.
The synthesis of a triester, involving the esterification of both phosphonic acid protons and the α-hydroxyl group, requires a multi-step approach. The hydroxyl group is typically acylated or alkylated after the formation of the phosphonate diester. For instance, dialkyl α-hydroxy-benzylphosphonates have been successfully acylated using acyl chlorides in the presence of a base like triethylamine (B128534) to bind the liberated HCl. researchgate.netnih.gov This methodology could be applied to dialkyl (cyano(hydroxy)methyl)phosphonate to produce the corresponding triester. The reaction conditions, such as temperature, may need to be adjusted based on the reactivity of the specific substrate. researchgate.net
A synthetic route to a related (cyano(hydroxy)methyl)phosphonate derivative involved the protection of the hydroxyl group as a methoxymethyl (MOM) ether before subsequent reactions, followed by deprotection using acidic conditions or trimethylsilyl bromide (TMSBr) to reveal the free hydroxyl group. researchgate.net This highlights the importance of protecting group strategies when manipulating this multifunctional molecule.
Amide and Amidate Derivatives
The nitrogen-containing analogs of this compound, its amides and amidates, are of significant interest due to their potential biological activities. The synthesis of these derivatives can be approached in several ways.
One route to phosphonic diamides involves the reaction of the corresponding phosphonic dichloride with four equivalents of a primary or secondary amine. Alternatively, the direct amidation of the phosphonic acid can be achieved using coupling agents commonly employed in peptide synthesis, such as carbodiimides, in the presence of an activating agent.
Phosphonamidates, which are mixed ester-amide derivatives, can be synthesized from the corresponding phosphonate monoesters. The monoester can be converted to a phosphonochloridate, which then reacts with an amine to yield the phosphonamidate. A study on the synthesis of amino acid-based phosphonamidates demonstrated a method starting from symmetrical dialkyl alkylphosphonates, which could be adapted for the synthesis of (Cyano(hydroxy)methyl)phosphonamidates. mdpi.com
Another potential pathway to amide derivatives involves the chemical transformation of the cyano group. The hydrolysis of the nitrile to a primary amide can be accomplished under either acidic or basic conditions. However, care must be taken to avoid the hydrolysis of the phosphonate esters or the degradation of the molecule under harsh conditions.
Metal Complexation and Chelate Formation
The phosphonic acid group is a well-known and effective ligand for a variety of metal ions, forming stable chelate complexes. google.com The presence of the α-hydroxy and cyano groups in this compound can further influence its coordination chemistry, potentially leading to the formation of multidentate complexes.
Phosphonates are known to act as chelating agents, binding to di- and trivalent metal ions. google.com Research on α-hydroxyiminophosphonic acid derivatives has shown their ability to form polymeric complexes with metal ions like Ca²⁺ and Cd²⁺, where the ligand acts in both a chelating and a bridging mode. It is therefore highly probable that this compound and its derivatives can form stable complexes with a range of transition metals and other cations. The coordination could involve the oxygen atoms of the phosphonate group, the oxygen of the hydroxyl group, and potentially the nitrogen atom of the cyano group, leading to the formation of five- or six-membered chelate rings. The stability and structure of these complexes would depend on factors such as the pH of the solution, the nature of the metal ion, and the stoichiometry of the ligand-to-metal ratio.
Structural Modifications of the α-Carbon
The α-carbon of this compound, being attached to three functional groups, is a key position for structural modifications. Introducing alkyl or aryl substituents at this position can significantly alter the steric and electronic properties of the molecule, leading to new derivatives with potentially unique properties.
Alkylation and Arylation at the α-Position
The hydrogen atom at the α-position of cyanomethylphosphonates is acidic due to the electron-withdrawing effects of both the cyano and the phosphonate groups, making it susceptible to deprotonation and subsequent alkylation. The alkylation of diethyl cyanomethylphosphonate has been achieved using alkyl halides under solvent-free microwave conditions in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC). researchgate.net
For the α-alkylation of this compound esters, the presence of the free hydroxyl group complicates the reaction. The hydroxyl proton is also acidic and could be deprotonated by a strong base, leading to side reactions. Therefore, a protection strategy for the hydroxyl group would likely be necessary before attempting α-alkylation. The hydroxyl group could be protected as a silyl (B83357) ether or another suitable protecting group that can be removed under mild conditions after the alkylation step.
The α-arylation of phosphonate esters has also been reported. Palladium-catalyzed cross-coupling reactions between aryl halides and the enolates of phosphonoacetates have been developed to introduce aryl groups at the α-position. nih.gov Similar to alkylation, the application of this methodology to (Cyano(hydroxy)methyl)phosphonate esters would likely require the protection of the α-hydroxyl group to prevent its interference with the catalytic cycle.
Modifications to the Cyano Group Structure
The cyano group (–C≡N) in this compound and its derivatives is a valuable precursor for a variety of functional group transformations. researchgate.net Its reactivity allows for the synthesis of compounds with diverse chemical functionalities. Common modifications include hydrolysis, reduction, and addition reactions. chemistrysteps.comlibretexts.org
Hydrolysis: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comlibretexts.org This two-stage process first converts the nitrile to an amide intermediate, which is then further hydrolyzed. libretexts.org Acid-catalyzed hydrolysis involves protonation of the nitrogen, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. chemistrysteps.comlibretexts.org This transformation is significant for converting the cyano group into a bioisostere of the carboxylate group, which can have profound effects on the molecule's biological interactions.
Reduction: The cyano group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This reaction proceeds through the formation of an intermediate imine salt, which is further reduced. libretexts.org This modification introduces a basic amino group, fundamentally altering the charge distribution and hydrogen bonding capabilities of the parent molecule.
Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org This allows for the introduction of various alkyl or aryl groups, providing a route to carbon-carbon bond formation and the creation of more complex molecular architectures.
The introduction of a cyano group to the 2-position of the (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl (HPMP) side chain, a structural analogue, has been shown to significantly alter the antiviral activity spectrum of the parent compounds. nih.govrsc.org For instance, the thymine (B56734) analogue (CHPMPT) displayed potent and selective activity against the hepatitis B virus (HBV), whereas the parent HPMP derivative was inactive. nih.gov This highlights the strategic importance of the cyano group in modulating biological activity.
| Reaction Type | Reagents | Product Functional Group | Significance | Reference |
|---|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (–COOH) | Introduces a key acidic and hydrogen-bonding group. | chemistrysteps.comlibretexts.org |
| Reduction | LiAlH₄ then H₂O | Primary Amine (–CH₂NH₂) | Converts a π-accepting group to a basic, σ-donating group. | chemistrysteps.com |
| Addition | Grignard Reagents (R-MgX) then H₃O⁺ | Ketone (–C(=O)R) | Enables C-C bond formation and structural elaboration. | libretexts.org |
Transformations of the Hydroxyl Group for Further Functionalization
The hydroxyl (–OH) group in α-hydroxyphosphonates like this compound is a key site for functionalization. nih.govscispace.com Its reactivity allows for a wide array of chemical transformations, including substitution, acylation, and oxidation. nih.govnih.gov
Substitution Reactions: The hydroxyl group is a versatile handle for nucleophilic substitution. It can be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles. semanticscholar.org A significant transformation is its replacement by a halogen atom, for example, by treatment with thionyl chloride to yield an α-chloro derivative. nih.gov Another important substitution involves reacting the α-hydroxyphosphonate with amines, such as para-toluenesulfonamide in the presence of a base like potassium carbonate, to produce α-aminophosphonates. scispace.comsemanticscholar.orgrsc.orgresearchgate.net This conversion is often achieved via a retro-Abramov reaction followed by the formation of an imine and subsequent addition of a phosphite (B83602). scispace.comrsc.org
Acylation: The hydroxyl group readily undergoes acylation with agents like carboxylic acid chlorides or anhydrides to form α-acyloxyphosphonates. nih.gov This reaction is one of the most studied transformations for this class of compounds and serves to protect the hydroxyl group or to introduce specific ester functionalities that can act as prodrug moieties. nih.gov
Oxidation: Oxidation of the α-hydroxyl group leads to the formation of α-ketophosphonates. nih.govnih.gov This transformation provides access to another important class of organophosphorus compounds that can serve as intermediates for further synthetic manipulations, such as the addition of organometallic reagents to the keto group. nih.gov
| Transformation | Typical Reagents | Resulting Derivative | Synthetic Utility | Reference |
|---|---|---|---|---|
| Substitution to Halogen | Thionyl chloride (SOCl₂) | α-Halophosphonate | Intermediate for further nucleophilic substitutions. | nih.gov |
| Substitution to Amino Group | p-Toluenesulfonamide, K₂CO₃ | α-Aminophosphonate | Access to important isosteres of α-amino acids. | semanticscholar.orgrsc.org |
| O-Acylation | Acyl chlorides, Anhydrides | α-Acyloxyphosphonate | Protection of the hydroxyl group or prodrug synthesis. | nih.gov |
| Oxidation | Oxidizing agents (e.g., PCC) | α-Ketophosphonate | Precursor for C-C bond formation at the α-carbon. | nih.govnih.gov |
Stereochemical Control in Chiral Analogues
The synthesis of enantiomerically pure α-hydroxyphosphonates, including chiral analogues of this compound, is a significant challenge in organic chemistry due to the presence of a stereocenter at the α-carbon. nih.gov Achieving high enantioselectivity is crucial as often only one enantiomer exhibits the desired biological activity. nih.gov Various strategies, including asymmetric catalysis and the use of chiral auxiliaries, have been developed to control the stereochemistry of these compounds. mdpi.com
Asymmetric Catalysis: The phospha-aldol reaction (Abramov reaction), which involves the addition of a dialkyl phosphite to a carbonyl compound, is a primary method for synthesizing α-hydroxyphosphonates. mdpi.com The stereochemical outcome of this reaction can be controlled using chiral catalysts. mdpi.com
Organocatalysis: Chiral organic molecules like L-proline and its derivatives have been successfully employed to catalyze the cross-aldol reaction between α-ketophosphonates and ketones, yielding tertiary α-hydroxy phosphonates with high enantiomeric excess (up to 99% ee). nih.gov Chiral phosphoric acids have also emerged as powerful catalysts for enantioselective reactions, including the synthesis of chiral phosphonates. researchgate.net
Metal Complex Catalysis: Chiral metal complexes are widely used to induce asymmetry. For example, heterobimetallic complexes containing chiral ligands can effectively catalyze the asymmetric hydrophosphonylation of aldehydes, producing α-hydroxyphosphonates with high optical purity. mdpi.com Zirconium catalysts with chiral tartrate ligands have been used for the enantioselective epoxidation of allylic alcohols, a key step in a flexible synthesis of (R)- or (S)-mevalonic acid, which can be adapted for related chiral structures. chemrxiv.org
Enzymatic Methods: Biocatalytic approaches offer another route to optically active α-hydroxyphosphonates. These methods often involve the kinetic resolution of a racemic mixture using enzymes like lipases, or the asymmetric reduction of α-ketophosphonates using microorganisms such as baker's yeast. nih.gov More recently, hydroxynitrile lyases (HNLs) have been explored for the synthesis of chiral cyanohydrins, which are precursors to compounds like this compound. researchgate.net
The choice of method depends on the specific substrate and the desired stereoisomer. For instance, in an L-proline-catalyzed reaction, the enantioselectivity was found to be dependent on both the substrate structure and the reaction temperature, with lower temperatures generally affording higher enantiomeric excess. nih.gov These advanced synthetic strategies enable the targeted production of specific chiral analogues, which is essential for studying structure-activity relationships.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| This compound | - |
| α-Hydroxyphosphonates | - |
| α-Chloro- and α-Bromobenzylphosphonates | - |
| α-Aminophosphonates | - |
| α-Acyloxyphosphonates | - |
| α-Ketophosphonates | - |
| (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl thymine | (S)-HPMPT |
| 2-cyano-3-hydroxy-2-(phosphonomethoxy)propyl thymine | CHPMPT |
| Lithium aluminum hydride | LiAlH₄ |
| para-Toluenesulfonamide | - |
| Potassium carbonate | K₂CO₃ |
| Thionyl chloride | SOCl₂ |
| L-proline | - |
| Mevalonic acid | - |
Theoretical and Computational Chemistry of Cyano Hydroxy Methyl Phosphonic Acid
Electronic Structure and Bonding Analysis
The electronic structure of (Cyano(hydroxy)methyl)phosphonic acid is characterized by the interplay of its distinct functional groups. The phosphorus atom is the central high-valent atom of the phosphonate (B1237965) group, forming a distorted tetrahedral geometry. libretexts.orgyoutube.comnih.gov The presence of both a hydroxyl (-OH) and a cyano (-C≡N) group on the α-carbon significantly influences the electronic distribution within the molecule.
Molecular Orbital Theory Applications
A molecular orbital (MO) analysis of this compound would reveal the nature of its frontier orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In phosphonic acids, the HOMO is often associated with the lone pairs of the oxygen atoms, while the LUMO can be centered on the P=O antibonding orbital or other low-lying orbitals. researchgate.net For this compound, the electron-withdrawing nature of the cyano and hydroxyl groups is expected to lower the energy of the HOMO and LUMO. The HOMO-LUMO gap is a critical parameter, influencing the molecule's reactivity and kinetic stability. A larger gap generally implies higher stability.
Theoretical calculations on related α-aminophosphonate ligated copper complexes have shown that the electronic structures and frontier molecular orbitals can be effectively studied using density functional theory (DFT). nih.gov Similar computational approaches would be invaluable in elucidating the specific MO contributions in this compound.
Charge Distribution and Electrostatic Potential Mapping
The charge distribution in this compound is highly polarized due to the presence of multiple electronegative atoms (oxygen and nitrogen). The phosphorus atom in the phosphonate group carries a significant positive charge, while the oxygen atoms are negatively charged. nih.gov The cyano group is a strong electron-withdrawing group, which further influences the charge distribution on the α-carbon.
An electrostatic potential (ESP) map would visually represent the charge distribution. libretexts.orgyoutube.comwuxiapptec.com Regions of negative potential (typically colored red or yellow) would be located around the oxygen atoms of the phosphonate and hydroxyl groups, as well as the nitrogen atom of the cyano group, indicating their role as potential sites for electrophilic attack. nih.gov Regions of positive potential (blue) would be expected around the acidic protons of the phosphonic acid and hydroxyl groups. wuxiapptec.com The ESP map is a powerful tool for predicting intermolecular interactions and reactivity patterns. researchgate.netiaea.org
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily due to rotation around the C-P and C-C single bonds. Understanding the molecule's preferred conformations and the energy barriers between them is crucial for comprehending its behavior.
Rotational Barriers and Preferred Conformations
Rotation around the C-P bond in phosphonic acids can be investigated computationally to determine the most stable conformers. researchgate.net Studies on related ferrocenylbisphosphinic acids have shown that the size of the substituent on the phosphorus atom significantly influences the rotational freedom and resulting conformation. nih.gov In this compound, the rotational barrier around the C-P bond will be influenced by steric and electronic interactions between the phosphonate group and the substituents on the α-carbon.
Similarly, rotation around the C-C bond will determine the relative orientation of the hydroxyl and cyano groups with respect to the phosphonate moiety. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. Computational studies on α-substituted proline analogues have demonstrated the significant role of the substituent's steric requirements in dictating conformational preferences. nih.gov
| Rotational Bond | Expected Influencing Factors | Likely Preferred Orientation |
| C-P | Steric hindrance between phosphonate oxygens and α-substituents; Hyperconjugation effects. | Staggered conformations are generally favored to minimize steric repulsion. |
| C-C | Dipole-dipole interactions between C-O, C-N, and P-O bonds; Potential for intramolecular hydrogen bonding. | An orientation that allows for intramolecular hydrogen bonding, if energetically favorable, would be preferred. |
Intramolecular Hydrogen Bonding Interactions
The presence of both a hydroxyl group (a hydrogen bond donor) and the phosphonate and cyano groups (hydrogen bond acceptors) creates the possibility for intramolecular hydrogen bonding. youtube.comkhanacademy.org An intramolecular hydrogen bond between the hydroxyl proton and one of the phosphonate oxygens could lead to the formation of a stable five-membered ring structure. nih.govresearchgate.netyoutube.com The formation of such a bond can significantly influence the molecule's conformational preferences and its physicochemical properties. nih.govnih.govnih.gov
The strength of this potential intramolecular hydrogen bond can be estimated using computational methods. osti.gov The presence and strength of such an interaction would have implications for the molecule's acidity and its interactions with other molecules. nih.gov
Acidity and Basicity Predictions
This compound possesses both acidic and basic centers. The phosphonic acid and hydroxyl groups are acidic, while the nitrogen atom of the cyano group and the oxygen atoms of the phosphonate and hydroxyl groups can act as basic sites.
The acidity of phosphonic acids is well-documented, with two distinct pKa values. wuxiapptec.comresearchgate.net The first pKa is generally in the range of 1-3, and the second is in the range of 6-8. researchgate.net The presence of the electron-withdrawing cyano and hydroxyl groups on the α-carbon is expected to increase the acidity of the phosphonic acid protons, leading to lower pKa values. reddit.com Theoretical calculations using methods like DFT combined with a solvation model can provide accurate predictions of pKa values for phosphonic acids. researchgate.netnih.gov
| Functional Group | Predicted Property | Influencing Factors | Estimated pKa Range |
| Phosphonic Acid (-PO(OH)₂) | Acidic | Electron-withdrawing α-substituents (CN, OH) increase acidity. | pKa1: < 2; pKa2: < 7 |
| Hydroxyl (-OH) | Weakly Acidic | Electron-withdrawing adjacent groups. | ~14-16 (less acidic than phosphonic acid) |
| Cyano (-C≡N) | Very Weakly Basic | sp-hybridization of nitrogen, electron-withdrawing nature of the group. | pKa of conjugate acid: ~ -10 |
pKa Calculations for Phosphonic Acid Protons
The acidity of this compound, a key determinant of its behavior in various chemical and biological environments, can be quantitatively assessed through the calculation of its acid dissociation constants (pKa). Phosphonic acids are diprotic, characterized by two distinct pKa values corresponding to the stepwise dissociation of their two acidic protons.
Computational methods, particularly those employing density functional theory (DFT), have become invaluable for predicting pKa values. youtube.comresearchgate.netyoutube.com These calculations typically involve a thermodynamic cycle that relates the gas-phase deprotonation energy to the pKa in a solvent, most commonly water. The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the solvation model employed. researchgate.net
For this compound, the presence of both an electron-withdrawing cyano group and a hydroxyl group on the α-carbon is expected to influence its acidity relative to simpler alkylphosphonic acids. The first pKa (pKa1) is anticipated to be quite low, characteristic of the first deprotonation of a phosphonic acid, while the second pKa (pKa2) will be significantly higher.
A representative approach to calculating these values would involve optimizing the geometry of the neutral acid, its monoanion, and its dianion in both the gas phase and in a simulated aqueous environment using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). The Gibbs free energy changes for the deprotonation steps are then used to calculate the pKa values.
Table 1: Estimated pKa Values for this compound at 298.15 K
| Dissociation Step | Calculated pKa |
| pKa1 | ~1.5 - 2.5 |
| pKa2 | ~6.5 - 7.5 |
Proton Affinity of Basic Sites
Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase and is defined as the negative of the enthalpy change for the protonation reaction. For this compound, the primary sites for protonation are the oxygen atoms of the phosphonyl group (P=O) and the hydroxyl groups, as well as the nitrogen atom of the cyano group.
Computational studies, again primarily using DFT, can reliably predict the proton affinities of these different sites. nih.gov By calculating the enthalpy change upon protonation at each potential basic center, the most favorable site for protonation can be identified. This information is crucial for understanding the molecule's behavior in acidic environments and its potential intermolecular interactions.
The proton affinity generally increases with increasing electron density at the basic site. For phosphonates, it has been observed that the phosphoryl oxygen is typically the most basic site. nih.gov
Table 2: Calculated Proton Affinities for Basic Sites of (Cyano(hydroxy)methyl)phosphonate (Illustrative)
| Basic Site | Proton Affinity (kJ/mol) |
| Phosphoryl Oxygen (P=O) | ~850 - 900 |
| Hydroxyl Oxygen (P-OH) | ~800 - 850 |
| Cyano Nitrogen | ~750 - 800 |
Note: These values are hypothetical and intended to illustrate the relative proton affinities of the different basic sites, based on general trends in computational organophosphorus chemistry. Actual values would require specific DFT calculations.
Reaction Pathway Modeling and Mechanism Prediction
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route involves the Pudovik reaction, which is the nucleophilic addition of a phosphite (B83602) to a carbonyl compound. In this case, the precursor would likely be a cyanohydrin derivative.
Transition State Characterization (e.g., DFT studies for reaction pathways)
The key to understanding a reaction mechanism lies in the characterization of its transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. DFT calculations are extensively used to locate and characterize these fleeting structures. pitt.edu
For the synthesis of this compound via a Pudovik-type reaction, the transition state would involve the approach of the phosphorus nucleophile (e.g., a dialkyl phosphite) to the carbonyl carbon of the cyanohydrin precursor. The geometry of the TS, including the forming P-C bond and the breaking C=O π-bond, can be precisely determined. Vibrational frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profiles of Key Synthetic Steps
For the synthesis of this compound, the energy profile would likely show a multi-step process, potentially involving the activation of the phosphite by a base, the nucleophilic attack on the carbonyl group, and subsequent proton transfer steps to yield the final α-hydroxyphosphonate. Each of these steps would have its own characteristic transition state and energy barrier.
Table 3: Hypothetical Energy Profile for a Key Step in the Synthesis of a (Cyano(hydroxy)methyl)phosphonate Ester
| Species | Relative Energy (kcal/mol) |
| Reactants (Cyanohydrin + Dialkyl Phosphite) | 0.0 |
| Transition State 1 (P-C bond formation) | +15 to +25 |
| Intermediate (Alkoxide) | -5 to -15 |
| Transition State 2 (Proton transfer) | +5 to +15 |
| Product ((Cyano(hydroxy)methyl)phosphonate ester) | -10 to -20 |
Note: This table presents a plausible, illustrative energy profile for a generic Pudovik reaction leading to an α-hydroxyphosphonate. The actual energies would be highly dependent on the specific reactants, catalysts, and solvent conditions.
Quantum Chemical Methodologies Utilized
The accuracy and reliability of the theoretical insights into the chemistry of this compound are fundamentally dependent on the quantum chemical methodologies employed.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size due to its favorable balance of computational cost and accuracy. researchgate.net A variety of density functionals are available, each with its own strengths and weaknesses. For studies of reaction mechanisms and thermodynamic properties, hybrid functionals such as B3LYP and M06-2X are commonly used.
The choice of the basis set is also critical. Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are frequently employed to provide a flexible description of the electron density, particularly for the phosphorus atom and the anionic species involved in pKa calculations.
For all the computational studies described above—pKa prediction, proton affinity calculation, and reaction pathway modeling—DFT provides a robust framework for obtaining detailed, molecular-level understanding of the chemical properties and reactivity of this compound.
Ab Initio Calculations
Ab initio calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the electronic structure and properties of molecules from first principles. rsc.org These methods are used to predict molecular geometries, reaction energies, vibrational frequencies, and various electronic properties. worldscientific.com For a molecule like this compound, DFT calculations would be instrumental in determining its most stable three-dimensional structure, the nature of its intramolecular hydrogen bonds, and its electronic characteristics.
In typical DFT studies of phosphonic acids, various functionals and basis sets are employed to achieve a balance between computational cost and accuracy. rsc.org For instance, the B3LYP functional combined with a Pople-style basis set like 6-31+G(d,p) or 6-311++G(d,p) is commonly used for geometry optimization and frequency calculations. rsc.orgworldscientific.commdpi.com Such calculations would yield the equilibrium geometry, providing precise bond lengths, bond angles, and dihedral angles.
While detailed ab initio results for this compound are not present in the surveyed literature, the expected output can be illustrated. The calculations would provide data on the key structural parameters of the molecule.
Table 1: Illustrative Geometric Parameters for this compound from a Hypothetical DFT Calculation
This table represents the type of data that would be generated from ab initio calculations. The values are illustrative and not from a published study on this specific molecule.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths | P=O | ~1.48 Å |
| P-OH | ~1.56 Å | |
| P-C | ~1.85 Å | |
| C-O | ~1.42 Å | |
| C-C≡N | ~1.47 Å | |
| C≡N | ~1.16 Å | |
| Bond Angles | O=P-OH | ~114° |
| O-P-C | ~108° | |
| P-C-O | ~109° | |
| P-C-C | ~110° | |
| Dihedral Angle | O=P-C-O | ~60° |
Furthermore, these calculations can predict the molecule's vibrational spectra (infrared and Raman), which arises from the quantized vibrational motions of the atoms. Each calculated frequency corresponds to a specific normal mode of vibration, such as P=O stretching, O-H bending, or C-C≡N scissoring. This theoretical spectrum can be used to interpret and assign peaks in experimentally obtained spectra. Electronic properties, including the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined, offering insights into the molecule's reactivity and stability. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org Unlike quantum methods that focus on electronic structure, MD simulations use classical mechanics to model the dynamic behavior of a system, providing a molecular-level view of processes such as diffusion, conformational changes, and intermolecular interactions. researchgate.netoup.com
For this compound, MD simulations would be particularly useful for understanding its behavior in a condensed phase, such as in solution or in an aggregated state. A key area of investigation for phosphonic acids is the dynamics of their hydrogen-bonding networks. acs.org The phosphonic acid group, with its P=O acceptor and P-OH donors, can form extensive intermolecular hydrogen bonds, leading to dimerization or larger aggregates. acs.orgresearchgate.net
An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For novel molecules like this compound, a specific force field would likely be generated using quantum chemical calculations to determine partial charges and bonded parameters, which are then optimized to reproduce experimental properties where available. acs.org
The simulation would model a system containing many molecules of this compound, often with a solvent like water, within a simulation box under periodic boundary conditions. rsc.org By integrating Newton's equations of motion, the simulation tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds.
Analysis of these trajectories can reveal:
Structural Organization : Radial distribution functions (RDFs) can be calculated to understand the local structure and ordering of molecules, for example, by measuring the average distance between the phosphorus atoms of neighboring molecules. acs.org
Hydrogen Bond Dynamics : The formation and breaking of hydrogen bonds can be monitored over time to understand the stability and lifetime of hydrogen-bonded clusters. acs.org This is crucial for understanding properties related to proton transport, such as in the Grotthuss mechanism. researchgate.netoup.com
Conformational Dynamics : The simulation can explore the different conformations the molecule adopts due to the rotation around its single bonds and quantify the transition rates between them.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of Phosphonic Acids
This table summarizes common settings used in MD simulations of systems containing phosphonic acids, based on published studies. oup.comrsc.org
| Parameter | Typical Value/Method | Purpose |
| Force Field | Custom (from QM) or General (e.g., GAFF, OPLS) | Defines inter- and intramolecular interactions. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |
| Temperature | 298 K - 450 K | Simulates behavior at specific thermal conditions. oup.com |
| Pressure | 1 bar | Simulates behavior at standard atmospheric pressure. |
| Time Step | 1 - 2 fs | The interval between successive calculations of forces and positions. rsc.org |
| Non-bonded Cutoff | 10 - 12 Å | Defines the distance for calculating direct non-bonded interactions. rsc.org |
| Simulation Time | 10 - 100 ns | The total duration of the simulated trajectory. oup.com |
Advanced Methodologies for Characterization and Mechanistic Studies Academic Context Only
Spectroscopic Techniques for Reaction Monitoring and Intermediate Identification
Spectroscopic methods that provide real-time or near-real-time data are crucial for understanding the dynamic processes involved in chemical reactions.
In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of a chemical reaction directly within the NMR tube. nih.govscispace.com By acquiring spectra at regular intervals, it is possible to track the consumption of reactants and the formation of products in real-time, allowing for the determination of reaction rates and kinetic parameters. nih.govlew.ro For the synthesis of (Cyano(hydroxy)methyl)phosphonic acid, which could be formed from the reaction of a phosphite (B83602) with a cyanohydrin precursor, multinuclear NMR provides comprehensive data.
¹H NMR: Proton NMR can be used to monitor the disappearance of the aldehyde proton (if the synthesis proceeds via a Pudovik or Abramov-type reaction with an appropriate aldehyde and cyanide source) and the appearance of the characteristic methine proton (P-CH(OH)CN). Changes in the chemical shifts of protons adjacent to the reacting centers provide qualitative information on solution-phase processes like deprotonation and coordination to catalysts. nih.gov
¹³C NMR: Carbon NMR is valuable for tracking the conversion of the carbonyl or cyano groups. The chemical shift of the carbon atom bonded to phosphorus is a key indicator of product formation.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for this class of compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. researchgate.net The transition from a phosphite starting material (e.g., dialkyl phosphite) to the phosphonate (B1237965) product is marked by a significant change in the ³¹P chemical shift. This allows for precise quantification of the reaction's progress and the detection of any phosphorus-containing intermediates or side products. nih.govresearchgate.net In studies of related phosphonate systems, quantitative kinetic information, including the determination of activation energies for nucleation and growth, has been successfully extracted from in-situ liquid-phase NMR data. nih.govrsc.org
Table 1: Representative NMR Data for Phosphonate Structures Note: Exact chemical shifts for this compound are not publicly available and will vary based on solvent and pH. The data below are representative of similar α-hydroxyphosphonate and related structures.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Information Provided |
| ³¹P | R-PO(OH)₂ | 10 to 30 | Direct monitoring of phosphonate formation, sensitive to binding state. researchgate.net |
| ¹H | P-CH (OH)-CN | 4.0 to 5.5 | Appearance of the product's methine proton. |
| ¹H | P-OH | 10 to 13 (variable) | Acidic protons, often broad and may exchange with solvent. |
| ¹³C | P-C (OH)-CN | 60 to 80 (with P-C coupling) | Confirmation of the P-C bond formation. |
| ¹³C | -C N | 115 to 125 | Tracking of the cyano group environment. |
Infrared (IR) and Raman spectroscopy are complementary techniques that monitor changes in molecular vibrations, making them ideal for tracking the transformation of functional groups during a reaction. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. acs.org In the synthesis of this compound, the disappearance of the C=O stretch (typically 1700-1740 cm⁻¹) of an aldehyde reactant and the appearance of a broad O-H stretching band (3200-3600 cm⁻¹) from the hydroxyl group are key indicators of reaction progress. youtube.comlibretexts.org The formation of the phosphonate group is confirmed by the appearance of strong P=O stretching vibrations (typically 1200-1300 cm⁻¹) and P-O-H associated bands. researchgate.net The C≡N (nitrile) stretching frequency, found around 2200-2260 cm⁻¹, is also a useful diagnostic peak. youtube.com
Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric bonds and serves as an excellent complement to IR. acs.org The C≡N bond, while visible in IR, often gives a strong and sharp signal in Raman spectra. nih.gov Raman is also effective for monitoring P=O bonds and can be less susceptible to interference from water, making it a robust choice for monitoring reactions in aqueous media or those that produce water. rsc.org The combination of both techniques provides a more complete picture of the functional group transformations. rsc.orgnih.gov
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Technique (IR/Raman) |
| O-H | Stretching | 3200–3600 (broad) | Strong in IR, weak in Raman nih.gov |
| C-H | Stretching | 2850–3000 | Medium in IR and Raman |
| C≡N | Stretching | 2200–2260 | Medium in IR, strong in Raman youtube.com |
| P=O | Stretching | 1200–1300 | Strong in IR and Raman researchgate.net |
| P-O(H) | Stretching | 900–1050 | Strong in IR |
| C-O | Stretching | 1000–1150 | Strong in IR |
Mass Spectrometry for Reaction Intermediate Identification and Molecular Formula Confirmation
Mass spectrometry (MS) is a destructive analytical technique that provides highly sensitive and accurate measurements of the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the final product and identifying reaction intermediates. researchgate.net For a compound like this compound (C₂H₄NO₄P), the theoretical monoisotopic mass is 136.9878 Da. nih.gov
High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing polar, non-volatile compounds like phosphonic acids. nih.gov ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. The resulting fragmentation pattern provides structural information that can be used to confirm the connectivity of atoms and distinguish between isomers. This is particularly useful for identifying transient intermediates that may be present in the reaction mixture at low concentrations. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:
Bond Lengths and Angles: Precise measurement of all covalent bond distances and angles within the molecule.
Conformation: The exact spatial orientation of the functional groups relative to one another.
Supramolecular Structure: In the solid state, molecules of α-hydroxyphosphonates often form extended networks through hydrogen bonding. researchgate.net X-ray crystallography can reveal how the hydroxyl and phosphonic acid groups engage in intermolecular hydrogen bonds, often forming dimers or chain-like structures. researchgate.netresearchgate.net
Absolute Configuration: For chiral molecules, X-ray diffraction using anomalous dispersion effects can determine the absolute configuration (R or S) at the stereocenter (the α-carbon), which is crucial for stereoselective synthesis and biological applications. mdpi.com
Chromatographic Methods for Purity and Product Distribution Analysis (e.g., HPLC, GC)
Chromatographic techniques are fundamental for separating the components of a mixture, allowing for the assessment of product purity and the quantification of reactants, products, and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for the analysis of polar, non-volatile compounds like phosphonic acids. amazonaws.com
Reversed-Phase (RP) HPLC: Using a polar mobile phase and a non-polar stationary phase (like C18), often with an ion-pairing agent, can be effective. However, the high polarity of small phosphonic acids can lead to poor retention.
Anion-Exchange Chromatography: This is a highly effective mode for separating anionic species like deprotonated phosphonic acids. sielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica (B1680970) or cyano-bonded phases) and a mobile phase with a high percentage of organic solvent, which is well-suited for retaining and separating very polar compounds. lcms.cz
Detection is typically achieved with UV-Vis (if the molecule contains a chromophore) or, more universally, with mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD). amazonaws.comsielc.com
Gas Chromatography (GC): GC is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. nih.gov Phosphonic acids are polar and non-volatile, and therefore cannot be analyzed directly by GC. researchgate.net They must first be converted into volatile derivatives through a process called derivatization. d-nb.info Common derivatization methods for phosphonic acids include:
Silylation: Reaction with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic P-OH groups into trimethylsilyl (B98337) esters. researchgate.net
Methylation or Benzylation: Reaction with reagents like diazomethane (B1218177) or 3-benzyl-1-p-tolyltriazene to form methyl or benzyl (B1604629) esters. d-nb.info After derivatization, the volatile phosphonate esters can be separated on a GC column and detected with high sensitivity using a flame photometric detector (FPD) in phosphorus mode or by mass spectrometry (GC-MS). nih.govosti.gov
Table 3: Summary of Chromatographic Methods for Phosphonic Acid Analysis
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Derivatization Required? | Typical Detector |
| RP-HPLC | C18, Cyano (L10) lcms.cz | Acetonitrile (B52724)/Water with acid modifier amazonaws.com | No | UV, MS, ELSD |
| Anion-Exchange HPLC | Primesep SB sielc.com | Acetonitrile/Phosphate (B84403) Buffer amazonaws.com | No | MS, Conductivity |
| HILIC | Silica, Amide | High Organic/Aqueous Buffer | No | MS, ELSD |
| GC | HP-5MS (5%-Phenyl)-methylpolysiloxane osti.gov | Helium, Hydrogen d-nb.info | Yes (e.g., silylation, methylation) researchgate.netd-nb.info | FPD, MS |
Emerging Research Directions and Future Perspectives in α Cyano α Hydroxyphosphonic Acid Chemistry
Catalytic Applications (e.g., as a Ligand in Metal Catalysis, Organocatalyst Precursor)
While direct catalytic applications of (Cyano(hydroxy)methyl)phosphonic acid are still in their infancy, the broader class of phosphonates and organocatalysis provides a strong basis for future exploration. Phosphonic acids are known to be effective ligands for metal catalysts, and the presence of additional functional groups, as in the title compound, can enhance coordination and catalytic activity. nih.gov
Organocatalysis, a field that utilizes small organic molecules as catalysts, presents a significant opportunity for this compound derivatives. mdpi.com Chiral organocatalysts are particularly valuable for the synthesis of enantiomerically pure compounds, a crucial aspect in the pharmaceutical industry. nih.gov The development of chiral phosphine (B1218219) organocatalysts has opened new avenues for asymmetric synthesis. mdpi.com Although not yet demonstrated for this compound itself, it is plausible that chiral derivatives could serve as precursors to novel organocatalysts. The synthesis of optically active α-hydroxy phosphonates has been a challenging task, but organocatalytic methods are showing promise in achieving high enantioselectivity. nih.gov
Future research is anticipated to focus on synthesizing chiral derivatives of this compound and evaluating their potential as ligands in asymmetric metal catalysis and as organocatalyst precursors for various organic transformations.
Role in Green Solvents and Sustainable Chemistry
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing chemical research and industry. biofueldaily.comrsc.org In this context, the development of biodegradable compounds and the use of environmentally benign solvents are paramount. rsc.orgresearchgate.net
Phosphonates, while having numerous industrial applications, have raised environmental concerns due to their persistence. qub.ac.uk Research into "green phosphonate (B1237965) chemistry" is actively exploring the development of biodegradable phosphonates and sustainable synthetic methods. rsc.orgresearchgate.net The synthesis of α-hydroxyphosphonates has been approached from a green chemistry perspective, with methods that aim for better atom economy and the use of greener catalysts and solvents. nih.gov
While specific studies on the role of this compound in green solvents are not yet available, its inherent multifunctionality could be leveraged in sustainable chemical processes. For instance, its potential as a biodegradable chelating agent or as a component in recyclable catalytic systems aligns with the goals of green chemistry. Future work will likely involve assessing the biodegradability of this compound and exploring its application in sustainable chemical syntheses.
Integration into Advanced Materials Science (e.g., Metal-Organic Frameworks, Polymers, Corrosion Inhibition)
The unique structural features of this compound make it a promising candidate for integration into advanced materials.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. escholarship.orgrsc.org Their high porosity and tunable properties make them suitable for applications in gas storage, separations, and catalysis. escholarship.orgrsc.org Phosphonates are recognized as effective organic linkers for constructing stable MOFs. nih.govrsc.org The stability of zirconium-based MOFs, for instance, has been correlated with the connectivity of the linkers. rsc.org The presence of both a phosphonate group for coordination and a cyano group for potential post-synthetic modification makes this compound an attractive, albeit yet unexplored, linker for novel MOFs. rsc.org
Polymers: Polymers containing phosphonic acid groups have been synthesized for various applications, including as ion-exchange resins and for separation processes. mdpi.com The synthesis of polymers with sidechain phosphonic acids can be achieved through various methods, including the polymerization of vinylphosphonic acid and related monomers. mdpi.com The incorporation of this compound into polymer structures could impart new functionalities, such as improved flame retardancy or metal-chelating properties. Polymer-supported synthesis of oligonucleotides has utilized β-cyanoethyl phosphoramidites, highlighting the utility of the cyano group in phosphonate chemistry for polymer applications. nih.gov
Corrosion Inhibition: Phosphonic acids are well-established as effective corrosion inhibitors for various metals, including steel and aluminum. capes.gov.brresearchgate.netscilit.com They function by adsorbing onto the metal surface and forming a protective film. researchgate.net The efficiency of inhibition can be influenced by the structure of the phosphonic acid and the presence of other functional groups. While research has focused on various phosphonic acids, the specific use of cyano-functionalized phosphonic acids for corrosion inhibition is an area ripe for investigation. rsc.org The synergistic effect of the phosphonate, hydroxyl, and cyano groups in this compound could lead to enhanced corrosion protection.
The following table summarizes the potential applications of this compound in advanced materials science:
| Material Class | Potential Role of this compound | Potential Benefits |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Introduction of novel functionalities (cyano group for post-synthetic modification), potentially enhanced stability. |
| Polymers | Functional Monomer | Imparting properties like flame retardancy, metal chelation, and improved adhesion. |
| Corrosion Inhibitors | Active Inhibitor Molecule | Synergistic effect of functional groups leading to enhanced protection of metal surfaces. |
Development of Novel Synthetic Methodologies
The synthesis of α-hydroxyphosphonates is a well-established area of organophosphorus chemistry, with the Pudovik reaction being a cornerstone method. nih.govnih.gov However, the development of novel, more efficient, and stereoselective synthetic routes remains an active area of research. mdpi.commdpi.com
Recently, a significant breakthrough was the discovery of this compound as a natural product from Streptomyces regensis. acs.org This finding opens up the exciting possibility of biosynthetic and biocatalytic routes to this compound and its derivatives.
From a chemical synthesis perspective, the enantioselective synthesis of α-aminophosphonic acid derivatives has been achieved through various strategies, including the use of chiral auxiliaries and organocatalysis. mdpi.comnih.govnih.gov These methodologies could potentially be adapted for the asymmetric synthesis of this compound. The development of multicomponent reactions, such as the Kabachnik-Fields reaction, provides efficient pathways to α-aminophosphonates and could inspire novel one-pot syntheses for α-cyano-α-hydroxyphosphonates. researchgate.netfrontiersin.org
Future synthetic efforts will likely focus on:
Elucidating the biosynthetic pathway of this compound in Streptomyces regensis.
Developing stereoselective synthetic methods to access enantiomerically pure this compound.
Exploring novel multicomponent reactions for the efficient one-pot synthesis of its derivatives.
Exploration of Undiscovered Reactivity Patterns
The reactivity of phosphonic acids and their derivatives is diverse, with the P-H bond in H-phosphonates being particularly versatile. researchgate.netnih.gov The reactivity of α-hydroxyphosphonates includes O-alkylation, O-acylation, oxidation to ketophosphonates, and rearrangement to phosphates. nih.gov
The presence of the cyano group in this compound introduces additional reactivity that is yet to be fully explored. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, and participation in cycloaddition reactions. The interplay between the phosphonic acid, hydroxyl, and cyano functionalities could lead to unique and previously undiscovered reactivity patterns.
For instance, the intramolecular interactions between these groups could facilitate novel cyclization reactions or rearrangements. The reactivity of unsaturated aminophosphonates is an area of active research, and the insights gained could be applied to understanding the potential reactions of derivatives of this compound. universite-paris-saclay.fr The exploration of the reactivity of this compound under various conditions (e.g., thermal, photochemical, catalytic) is crucial for unlocking its full potential in synthetic chemistry and materials science.
Q & A
Q. Critical considerations :
- Purity control : Use chromatography (HPLC, TLC) to isolate intermediates and final products, as impurities can affect downstream reactivity .
- Temperature and pH : Maintain optimal conditions (e.g., acidic pH during dealkylation) to prevent side reactions .
How can researchers characterize the structural and purity profile of this compound using spectroscopic techniques?
Basic
Key analytical approaches include:
- NMR spectroscopy :
- Mass spectrometry (ESI-TOF) : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry and solid-state interactions, as demonstrated for structurally related phosphonic acids .
Sample preparation : Use deuterated solvents (e.g., CD₃OD) and avoid high salt concentrations to prevent signal broadening .
What strategies are effective in resolving contradictions in biological activity data for this compound across different studies?
Advanced
Discrepancies often arise from:
- Stereochemical variations : Enantiomers (e.g., (R)- and (S)-configurations) may exhibit divergent bioactivities. Use chiral chromatography or asymmetric synthesis to isolate pure forms .
- Impurity profiles : Trace intermediates (e.g., unreacted phosphonates) can skew results. Validate purity via orthogonal methods (NMR, HPLC) .
- Assay conditions : Standardize pH (e.g., physiological vs. alkaline) and cell models to ensure comparability. For example, phosphonic acids show higher solubility at alkaline pH, affecting in vitro outcomes .
How does the ionization state of this compound influence its interaction with biological targets, and what experimental approaches can elucidate this?
Advanced
The ionization state dictates binding affinity and solubility:
- Deprotonated phosphonic groups (at pH >7) enhance interactions with cationic residues in enzymes or receptors, mimicking phosphate moieties .
- pH titration assays : Monitor binding kinetics (e.g., surface plasmon resonance) across a pH gradient to identify optimal interaction conditions .
- Computational modeling : Predict protonation states using pKa calculations (e.g., MarvinSuite) and correlate with experimental data .
What are the known biological targets or pathways influenced by this compound, and what assay systems are used to study these interactions?
Basic
Potential targets include:
Q. Assay systems :
- In vitro enzymatic assays : Measure inhibition constants (Ki) using fluorogenic substrates .
- Cell-based models : Assess cytotoxicity or anti-proliferative effects in cancer lines (e.g., HeLa) .
In multi-step syntheses of this compound, how can intermediates be optimized to enhance final product stability and reactivity?
Q. Advanced
- Protecting groups : Use tert-butyl or benzyl groups to shield reactive sites (e.g., hydroxyl or cyan groups) during synthesis .
- Reaction monitoring : Employ real-time techniques (e.g., in situ IR) to track intermediate formation and adjust conditions dynamically .
- Purification : Utilize recrystallization or preparative HPLC to remove byproducts that could destabilize the final compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
